REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:14]#[N:15]>C(Cl)(Cl)(Cl)Cl.CCOCC.[W].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][CH2:19][C:18]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[O:10][CH3:9]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[W]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from a mixture of dichloromethane and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C#N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |